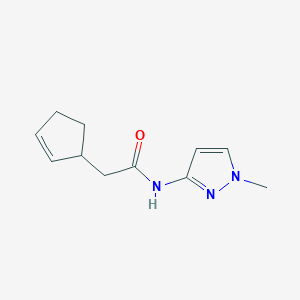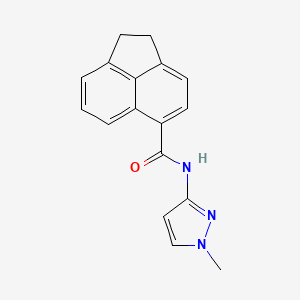
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the pyrazole family and has a unique molecular structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to modulate the activity of certain neurotransmitters, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its versatility as a research tool. It can be easily synthesized and modified to create analogs with different properties, making it a useful compound for drug discovery and development. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be relatively safe and well-tolerated in animal studies, which is important for its potential use in humans.
One limitation of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its limited solubility in aqueous solutions, which could make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide could be further studied for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and to develop more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-(1-methylpyrazol-3-yl)cyclohex-2-enone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method is robust and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and fever. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSKDRWMHELIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)




![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)